molecular formula C11H9ClN2 B3245050 2-Chloro-4-phenylpyridin-3-amine CAS No. 165387-78-0

2-Chloro-4-phenylpyridin-3-amine

Cat. No. B3245050
M. Wt: 204.65 g/mol
InChI Key: QHUDHAZURMVCFM-UHFFFAOYSA-N
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Patent
US05686618

Procedure details

adjusting the pH of the aqueous phase to between 3.5 and 5 by the addition of a base, and isolating the 3-amino-2-chloro-4-methyl-pyridine so produced by extraction into methylene chloride, followed by evaporation of the methylene chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8]>C(Cl)Cl>[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[CH:6][C:7]=1[C:8]1[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=CC1C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by the addition of a base
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the methylene chloride

Outcomes

Product
Name
Type
Smiles
NC=1C(=NC=CC1C1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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